molecular formula C12H7F3INO B2629161 2-(4-Iodophenoxy)-5-(trifluoromethyl)pyridine CAS No. 694449-19-9

2-(4-Iodophenoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B2629161
CAS No.: 694449-19-9
M. Wt: 365.094
InChI Key: KXIPJDCMNKQQKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenoxy)-5-(trifluoromethyl)pyridine typically involves the reaction of 4-iodophenol with 5-(trifluoromethyl)pyridine under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenoxy)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenoxy-pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(4-Iodophenoxy)-5-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound can be used in the study of biological pathways and interactions. It may serve as a probe or ligand in biochemical assays.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drug candidates. Its structural features may contribute to the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenoxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The iodophenoxy group can engage in halogen bonding interactions, while the trifluoromethyl group can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Iodophenoxy)-6-(trifluoromethyl)pyridine
  • 2-(4-Iodophenoxy)-3-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 2-(4-Iodophenoxy)-5-(trifluoromethyl)pyridine has a unique substitution pattern on the pyridine ring, which can result in distinct chemical and biological properties. The position of the trifluoromethyl group can influence the compound’s reactivity, stability, and interactions with other molecules .

Properties

IUPAC Name

2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3INO/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIPJDCMNKQQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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